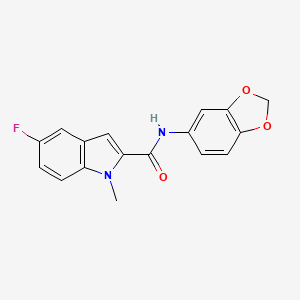![molecular formula C16H19BrN2O3 B12184748 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12184748.png)
6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a 6-bromoindole moiety, which is known for its biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride to form 6-bromo-1H-indol-1-yl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The bromine atom may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: A simpler derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
Oxindole: An oxidized derivative of indole with distinct chemical properties
Uniqueness
6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines the 6-bromoindole moiety with a hexanoic acid chain. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler indole derivatives .
Properties
Molecular Formula |
C16H19BrN2O3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
6-[[2-(6-bromoindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19BrN2O3/c17-13-6-5-12-7-9-19(14(12)10-13)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
XZJVMYJBXQKQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B12184673.png)
![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12184678.png)
![1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B12184681.png)
![ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12184688.png)



![1-[(4-fluorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12184708.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184712.png)
![(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B12184714.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12184715.png)

![methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12184724.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12184735.png)
